molecular formula C167H259N47O57S2 B568695 HEZ-PBAN CAS No. 122071-54-9

HEZ-PBAN

Cat. No. B568695
CAS RN: 122071-54-9
M. Wt: 3901.301
InChI Key: NZYXUPVSMGHNSI-XZGPUOGASA-N
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Description

HEZ-PBAN (Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide) is a neuropeptide that plays a crucial role in controlling insect pests. It is a cerebral factor known to regulate sex pheromone biosynthesis, cuticular melanization, and epidermal reddish-brown pigmentation in moths . It shares about 80% homology with BomPBAN and Lyd-PBAN .


Synthesis Analysis

HEZ-PBAN is synthesized from a larger precursor protein. The longest open reading frame of the cDNA encodes a 194-amino acid precursor protein that contains the PBAN peptide sequence . Proteolytic processing of this protein generates HEZ-PBAN and four additional neuropeptides .


Molecular Structure Analysis

The C-terminal pentapeptide (Phe-Xxx-Pro-Arg-LeuNH2, Xxx = Ser) of all four PBAN molecules is identical and shares homology with the C-terminal pentapeptide of the pyrokinins, a family of myotropic peptides isolated from Leucophea maderae and Locusta migratoria (Xxx = Ser, Gly, Thr) .


Chemical Reactions Analysis

The chemical reactions involving HEZ-PBAN are complex and involve multiple steps. The initial phase of decomposition of HEZ-PBAN and its mixtures with binders are compatible with one another within the limits of measurement error .


Physical And Chemical Properties Analysis

The thermochemical properties and decomposition characteristics of PBAN samples containing various amounts of nitrile groups were determined by simultaneous thermogravimetric analysis and differential scanning calorimetry (TG/DSC). The results indicate that nitrile content in PBAN affects thermal behavior markedly .

Mechanism of Action

There is evidence that PBAN action on the pheromone gland is mediated by a second messenger . Several possible sites of action for PBAN have been suggested in the biosynthetic pathway of pheromones .

Future Directions

The strategic approach that characterizes worldwide R&D efforts is based on the identification and development of novel families of non-toxic, insect-specific compounds that eventually could replace the organo-synthetic chemicals . The research in the field of neuroendocrinology is still limited, hence the fundamental studies on the neuropeptides as a novel insecticidal agent is vital for the development to proceed in future .

properties

CAS RN

122071-54-9

Product Name

HEZ-PBAN

Molecular Formula

C167H259N47O57S2

Molecular Weight

3901.301

InChI

InChI=1S/C167H259N47O57S2/c1-13-81(6)129(159(266)203-110(74-127(235)236)152(259)206-113(77-216)153(260)186-95(31-21-59-182-167(178)179)144(251)209-130(84(9)218)160(267)194-92(28-17-18-56-168)138(245)198-106(70-88-38-42-90(221)43-39-88)147(254)200-104(68-86-26-15-14-16-27-86)148(255)207-114(78-217)163(270)213-62-24-35-118(213)157(264)192-94(30-20-58-181-166(176)177)137(244)196-103(132(173)239)67-80(4)5)208-145(252)98(46-51-121(172)224)188-141(248)100(48-53-123(227)228)193-158(265)117-34-23-61-212(117)162(269)111(75-128(237)238)204-142(249)97(45-50-120(171)223)187-136(243)93(29-19-57-180-165(174)175)185-146(253)105(69-87-36-40-89(220)41-37-87)199-143(250)101(54-64-272-11)191-140(247)99(47-52-122(225)226)189-139(246)96(44-49-119(170)222)190-149(256)107(71-124(229)230)197-133(240)82(7)183-156(263)116-33-25-63-214(116)164(271)131(85(10)219)210-134(241)83(8)184-155(262)115-32-22-60-211(115)161(268)102(55-65-273-12)195-150(257)108(72-125(231)232)201-151(258)109(73-126(233)234)202-154(261)112(76-215)205-135(242)91(169)66-79(2)3/h14-16,26-27,36-43,79-85,91-118,129-131,215-221H,13,17-25,28-35,44-78,168-169H2,1-12H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,239)(H,183,263)(H,184,262)(H,185,253)(H,186,260)(H,187,243)(H,188,248)(H,189,246)(H,190,256)(H,191,247)(H,192,264)(H,193,265)(H,194,267)(H,195,257)(H,196,244)(H,197,240)(H,198,245)(H,199,250)(H,200,254)(H,201,258)(H,202,261)(H,203,266)(H,204,249)(H,205,242)(H,206,259)(H,207,255)(H,208,252)(H,209,251)(H,210,241)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t81-,82-,83-,84+,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,129-,130-,131-/m0/s1

InChI Key

NZYXUPVSMGHNSI-XZGPUOGASA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N

Origin of Product

United States

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